molecular formula C12H13Br2N5O B1248496 Sventrin

Sventrin

Cat. No. B1248496
M. Wt: 403.07 g/mol
InChI Key: IYWMIUVWNUKXHQ-NSCUHMNNSA-N
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Description

Sventrin is a natural product found in Agelas sventres with data available.

Scientific Research Applications

Discovery and Chemical Analysis

Sventrin, a novel bromopyrrole alkaloid, was first identified from the Caribbean sponge Agelas sventres. This discovery highlighted the diverse chemical composition of Agelas sponges, primarily dominated by bromopyrrole derivatives. Through spectroscopic methods, the structure of sventrin was identified, contributing to the understanding of marine natural products and their chemical diversity (Assmann, Zea, & Köck, 2001).

Synthesis and Chemical Properties

Further research led to the stereoselective synthesis of sventrin. This process involved the use of alkyne intermediates, starting from 2-azido-4-alkynylimidazole and advancing through various reduction and protection steps. This synthesis provided a framework for understanding the chemical properties of sventrin and its related compounds, contributing to the field of organic chemistry and marine natural products (Breckle, Polborn, & Lindel, 2003).

properties

Product Name

Sventrin

Molecular Formula

C12H13Br2N5O

Molecular Weight

403.07 g/mol

IUPAC Name

N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-4,5-dibromo-1-methylpyrrole-2-carboxamide

InChI

InChI=1S/C12H13Br2N5O/c1-19-9(5-8(13)10(19)14)11(20)16-4-2-3-7-6-17-12(15)18-7/h2-3,5-6H,4H2,1H3,(H,16,20)(H3,15,17,18)/b3-2+

InChI Key

IYWMIUVWNUKXHQ-NSCUHMNNSA-N

Isomeric SMILES

CN1C(=CC(=C1Br)Br)C(=O)NC/C=C/C2=CN=C(N2)N

Canonical SMILES

CN1C(=CC(=C1Br)Br)C(=O)NCC=CC2=CN=C(N2)N

synonyms

sventrin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.